molecular formula C18H18Br2N2O5 B11549733 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11549733
M. Wt: 502.2 g/mol
InChI Key: LTFNSIIXRNRKBX-ZVBGSRNCSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of brominated and methoxylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,4-dibromo-6-methoxyphenol and 2,4-dimethoxybenzaldehyde. The synthesis process generally involves the following steps:

    Formation of the hydrazone: The reaction between 2,4-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 2-(2,4-dibromo-6-methoxyphenoxy)acetyl chloride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The brominated and methoxylated aromatic rings may facilitate interactions with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromoanisole: A simpler brominated and methoxylated aromatic compound.

    2,4-dibromo-6-methylphenoxyacetohydrazide: A structurally similar compound with a methyl group instead of a methoxy group.

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of brominated and methoxylated aromatic rings, along with the hydrazide moiety

Properties

Molecular Formula

C18H18Br2N2O5

Molecular Weight

502.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18Br2N2O5/c1-24-13-5-4-11(15(8-13)25-2)9-21-22-17(23)10-27-18-14(20)6-12(19)7-16(18)26-3/h4-9H,10H2,1-3H3,(H,22,23)/b21-9+

InChI Key

LTFNSIIXRNRKBX-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)OC)OC

Origin of Product

United States

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